5-[(2-METHOXYPHENOXY)METHYL]-N~2~-(TETRAHYDRO-2-FURANYLMETHYL)-2-FURAMIDE
Overview
Description
5-[(2-METHOXYPHENOXY)METHYL]-N~2~-(TETRAHYDRO-2-FURANYLMETHYL)-2-FURAMIDE is an organic compound with a complex structure that includes a methoxyphenoxy group, a tetrahydrofuran ring, and a furanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-METHOXYPHENOXY)METHYL]-N~2~-(TETRAHYDRO-2-FURANYLMETHYL)-2-FURAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the methoxyphenoxy group, followed by the introduction of the tetrahydrofuran ring and the furanamide moiety. Common reagents used in these reactions include methoxyphenol, tetrahydrofuran, and various amides. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-[(2-METHOXYPHENOXY)METHYL]-N~2~-(TETRAHYDRO-2-FURANYLMETHYL)-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, pH levels, and the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
5-[(2-METHOXYPHENOXY)METHYL]-N~2~-(TETRAHYDRO-2-FURANYLMETHYL)-2-FURAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(2-METHOXYPHENOXY)METHYL]-N~2~-(TETRAHYDRO-2-FURANYLMETHYL)-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-METHOXYPHENOXY)ACETYL]AMINO}-N-(TETRAHYDRO-2-FURANYLMETHYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
- 2-{[(1-NAPHTHYLOXY)ACETYL]AMINO}-N-(TETRAHYDRO-2-FURANYLMETHYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
- 2-{[(4-BROMOPHENOXY)ACETYL]AMINO}-N-(TETRAHYDRO-2-FURANYLMETHYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
Uniqueness
5-[(2-METHOXYPHENOXY)METHYL]-N~2~-(TETRAHYDRO-2-FURANYLMETHYL)-2-FURAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
IUPAC Name |
5-[(2-methoxyphenoxy)methyl]-N-(oxolan-2-ylmethyl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-21-15-6-2-3-7-16(15)23-12-14-8-9-17(24-14)18(20)19-11-13-5-4-10-22-13/h2-3,6-9,13H,4-5,10-12H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHPBQTUPOSUQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC=C(O2)C(=O)NCC3CCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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